molecular formula C17H15BrFNO B1324857 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone CAS No. 898754-97-7

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Cat. No.: B1324857
CAS No.: 898754-97-7
M. Wt: 348.2 g/mol
InChI Key: OGAVKDGYZRFLAX-UHFFFAOYSA-N
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Description

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a useful research compound. Its molecular formula is C17H15BrFNO and its molecular weight is 348.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAVKDGYZRFLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643712
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-97-7
Record name [2-(1-Azetidinylmethyl)phenyl](4-bromo-3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, a novel compound with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.

Compound Identification and Physicochemical Properties

The foundational step in understanding any new chemical entity is to establish its core identifiers and physicochemical properties.

IdentifierValueSource
CAS Number 898754-97-7PubChem
IUPAC Name [2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanonePubChem
Molecular Formula C₁₇H₁₅BrFNOPubChem
Molecular Weight 348.21 g/mol PubChem
Canonical SMILES C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)FPubChem

Rationale in Drug Design: A Trifecta of Functionality

The molecular architecture of this compound is a deliberate convergence of three key pharmacophoric elements, each contributing to its potential as a bioactive agent.

  • The Benzophenone Core: This diaryl ketone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets.

  • The Azetidine Moiety: The inclusion of a strained four-membered azetidine ring is a strategic choice. This group can act as a bioisostere for other functionalities and can form crucial hydrogen bonds or other non-covalent interactions within a target's binding site. The strained ring system can also influence the overall conformation of the molecule.

  • Halogenation (Bromo and Fluoro Groups): The specific placement of bromine and fluorine atoms on one of the phenyl rings is critical. Halogens can significantly modulate the electronic properties of the molecule, influencing its lipophilicity, metabolic stability, and binding affinity to target proteins. The ortho-fluoro and meta-bromo substitution pattern creates a unique electronic and steric profile that can be exploited for selective target engagement.

Proposed Synthesis Pathway

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution A 4-Bromo-3-fluorobenzoyl chloride D 2-Methyl-4'-bromo-3'-fluorobenzophenone A->D Reacts with B Toluene B->D Reacts with C Lewis Acid (e.g., AlCl₃) C->D Catalyzes G 2'-(Bromomethyl)-4-bromo-3-fluorobenzophenone D->G Reacts with E N-Bromosuccinimide (NBS) E->G Provides Bromine F Radical Initiator (e.g., AIBN) F->G Initiates J This compound G->J Reacts with H Azetidine H->J Nucleophile I Base (e.g., K₂CO₃) I->J Base

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methyl-4'-bromo-3'-fluorobenzophenone via Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen), add 4-bromo-3-fluorobenzoyl chloride (1.0 eq).

  • To this mixture, add toluene (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1][2]

Step 2: Synthesis of 2'-(Bromomethyl)-4-bromo-3-fluorobenzophenone via Radical Bromination

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reflux the mixture and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of this compound via Nucleophilic Substitution

  • Dissolve the brominated product from Step 2 (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add azetidine (1.2 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the solid base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel.[3][4]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the methylene protons of the azetidinomethyl group, and the protons of the azetidine ring.

    • ¹³C NMR will confirm the presence of the carbonyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the carbons of the azetidinomethyl moiety.

    • ¹⁹F NMR will show a characteristic signal for the fluorine atom, with coupling to adjacent protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

Hypothesized Biological Activity and Mechanism of Action

Based on the known bioactivities of its constituent moieties, this compound is a promising candidate as an enzyme inhibitor , particularly in the realm of protein kinases . Many benzophenone derivatives have been shown to be competitive inhibitors of ATP-binding sites in kinases. The azetidinomethyl group can form key interactions within the binding pocket, while the bromo- and fluoro-substituents can enhance binding affinity and selectivity.

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, this compound could potentially act as a modulator of signaling pathways implicated in these pathologies.

Proposed Signaling Pathway for Investigation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Compound 2'-Azetidinomethyl-4-bromo- 3-fluorobenzophenone Compound->Kinase_A Inhibits

Caption: Hypothesized inhibition of a generic kinase signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the hypothesized biological activity, a robust in vitro kinase inhibition assay is essential. The following is a general protocol that can be adapted for a specific kinase of interest.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target protein kinase.

Materials:

  • Target protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, diluted down to the nanomolar range.

  • Reaction Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the test compound at various concentrations. Include wells with DMSO only (negative control) and a known inhibitor like staurosporine (positive control).

    • Add the target kinase to each well and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Add a mixture of the kinase substrate and ATP to each well to start the reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding a solution containing a chelating agent like EDTA.

    • Add the detection reagent according to the manufacturer's protocol. This reagent will quantify the amount of product formed (phosphorylated substrate) or ATP consumed (ADP produced).

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Safety and Handling

As with any novel chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, the presence of bromo and fluoro aromatic moieties suggests that it should be treated as a potentially hazardous substance.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Exposure: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its rational design combines features known to be important for biological activity. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. Future research should focus on the a) successful synthesis and characterization of the molecule, b) screening against a panel of protein kinases to identify specific targets, and c) subsequent lead optimization to improve potency and selectivity. This in-depth guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule.

References

  • PubChem. (n.d.). [2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone. Retrieved January 27, 2026, from [Link]

  • Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.
  • MDPI. (n.d.). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Retrieved January 27, 2026, from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved January 27, 2026, from [Link]

  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). Retrieved January 27, 2026, from [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation Of Amines (Sucks!). Retrieved January 27, 2026, from [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • PubMed. (n.d.). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Retrieved January 27, 2026, from [Link]

  • SciELO. (n.d.). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 27, 2026, from [Link]

  • arXiv. (2023, October 2). Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. Retrieved January 27, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2017, April 21). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 27, 2026, from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. Retrieved January 27, 2026, from [Link]

  • YouTube. (2018, April 12). 35.04 Friedel-Crafts Alkylation. Retrieved January 27, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved January 27, 2026, from [Link]

  • PubMed. (2018, July 26). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved January 27, 2026, from [Link]

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Sources

The Azetidine Advantage: Pharmacokinetic Modulation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetic significance of the azetidine moiety in medicinal chemistry.

Executive Summary

The azetidine moiety—a four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern drug design.[1] Its incorporation is frequently a strategic decision to modulate Lipophilic Efficiency (LipE) . By replacing larger homologues like pyrrolidine or piperidine with azetidine, medicinal chemists can often lower lipophilicity (


) and reduce basicity-driven clearance without sacrificing potency. However, the high ring strain (~25 kcal/mol) introduces unique metabolic liabilities, specifically oxidative ring-opening, which requires careful structural management.

This guide analyzes the physicochemical drivers behind azetidine’s utility, its impact on ADME (Absorption, Distribution, Metabolism, Excretion) parameters, and provides a validated protocol for assessing its metabolic stability.

Physicochemical Foundations

The utility of azetidine stems from its ability to alter the physicochemical landscape of a drug molecule. It occupies a "Goldilocks" zone between the highly strained/reactive aziridine and the more lipophilic/flexible pyrrolidine.

Comparative Profiling: The Ring Size Effect

The following table summarizes the shift in key properties as ring size increases. Note the distinct drop in lipophilicity (


) for azetidine compared to its 5- and 6-membered counterparts.
PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Strain (kcal/mol) ~25.4~6.2~0 (Chair)High strain drives reactivity and specific metabolic pathways (ring opening).
Lipophilicity (

)
Baseline +0.3 to +0.5+0.6 to +0.9Azetidine lowers

, improving solubility and reducing non-specific binding.
Basicity (pKa) ~11.3 (unsubst.)~11.3~11.1Similar when unsubstituted. However,

-aryl azetidines are significantly less basic than

-aryl pyrrolidines due to poor orbital overlap (pyramidalization).
Conformation PuckeredEnvelopeChairAzetidine offers a rigid vector, often locking substituents in a bio-active conformation.
Structural Logic Diagram

The diagram below illustrates the decision logic for selecting an azetidine scaffold over larger rings.

AzetidineLogic Problem Lead Optimization Issue HighLogP High Lipophilicity (Poor Solubility) Problem->HighLogP HighClearance High Metabolic Clearance Problem->HighClearance Solution Azetidine Substitution HighLogP->Solution Reduce -CH2- HighClearance->Solution Block N-dealkylation Outcome Improved LipE & Solubility Solution->Outcome Lower LogD, Rigidify

Figure 1. Decision logic for incorporating azetidine to resolve common PK liabilities.

Pharmacokinetic Impact[2]

Solubility and Permeability

Replacing a pyrrolidine with an azetidine typically reduces


 by 0.4–0.5 units. This reduction is critical for compounds in the Beyond Rule of 5 (bRo5)  space. The lower lipophilicity improves thermodynamic solubility and reduces promiscuous binding to plasma proteins. While lower lipophilicity can theoretically reduce passive permeability, the azetidine ring often maintains sufficient lipophilicity for membrane crossing while avoiding the "solubility cliff."
Metabolic Stability: The Double-Edged Sword

Azetidines offer a complex metabolic profile.

  • Metabolic Blocking: They are excellent bioisosteres for blocking

    
    -dealkylation. The steric bulk and ring strain often prevent Cytochrome P450 (CYP) enzymes from accessing the 
    
    
    
    -carbon for hydroxylation, a common clearance pathway for piperidines.
  • Ring Opening Liability: The high ring strain makes azetidines susceptible to oxidative ring opening . This can occur via:

    • CYP-mediated oxidation: Formation of an endocyclic iminium ion followed by hydrolysis to an aldehyde/acid.

    • Glutathione (GSH) conjugation: Nucleophilic attack on the strained ring, leading to ring-opened adducts.

Metabolic Pathway Visualization

The following diagram details the divergent metabolic fates of azetidine-containing drugs.

MetabolicPathways Parent Azetidine Parent Drug CYP CYP450 Oxidation Parent->CYP Radical Radical Cation / Iminium CYP->Radical Path1 Pathway A: N-Dealkylation (Blocked/Slow) Radical->Path1 Sterically Hindered Path2 Pathway B: Ring Opening Radical->Path2 Strain Driven Aldehyde Reactive Aldehyde Intermediate Path2->Aldehyde Acid Carboxylic Acid (Excreted) Aldehyde->Acid Oxidation GSH GSH Adduct (Toxicity Flag) Aldehyde->GSH + Glutathione

Figure 2. Metabolic fate of azetidine moieties. Pathway B (Ring Opening) is a specific liability to monitor.

Strategic Applications (Case Studies)

Cobimetinib (MEK Inhibitor)[3]
  • Challenge: Optimization of a MEK inhibitor required balancing potency with metabolic stability.

  • Azetidine Role: The azetidine moiety serves as a conformational lock. It projects the amine into the catalytic loop to form a critical hydrogen bond with Asp190.[2] The 3-hydroxyl group on the azetidine further anchors the molecule.

  • PK Outcome: The azetidine provided superior metabolic stability compared to flexible alkyl chains while maintaining high solubility.

Baricitinib (JAK Inhibitor)[5][6][7]
  • Challenge: Developing a selective JAK1/2 inhibitor.

  • Azetidine Role: A 1-(ethylsulfonyl)azetidin-3-yl moiety acts as a rigid linker.

  • PK Outcome: The azetidine ring reduces the basicity of the attached nitrogen (due to the electron-withdrawing sulfonyl group and ring strain), preventing lysosomal trapping and improving oral bioavailability.

Experimental Protocol: Targeted Metabolic Stability Assessment

Standard metabolic stability assays may miss specific ring-opened metabolites. This protocol is tailored to detect azetidine-specific liabilities.

Protocol: Microsomal Stability with Reactive Metabolite Trapping

Objective: Determine intrinsic clearance (


) and identify ring-opening metabolites (aldehydes/GSH adducts).

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System.

  • GSH (Glutathione) and KCN (Potassium Cyanide - optional for iminium trapping).

  • Test Compound (10 mM DMSO stock).

  • LC-MS/MS (High Resolution preferred, e.g., Q-TOF).

Workflow:

  • Incubation Mix:

    • Prepare reaction mixture: 0.5 mg/mL microsomes in 100 mM Phosphate Buffer (pH 7.4).

    • Spike Test Compound to final concentration of 1

      
      M (keeps DMSO < 0.1%).
      
    • Arm A (Clearance): Standard incubation.

    • Arm B (Trapping): Add GSH (5 mM) to trap reactive ring-opened electrophiles.

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Initiate with NADPH (1 mM final).

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      
      min.
    • Quench immediately in 150

      
      L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
      
  • Analysis (LC-MS/MS):

    • Centrifuge (4000 rpm, 20 min) to pellet protein. Inject supernatant.

    • Monitor:

      • Parent depletion (for

        
         calculation).
        
      • Mass Shifts:

        • +16 Da (Hydroxylation).

        • +32 Da (Di-oxidation/Ring opening to acid).

        • +307 Da (GSH adduct).

        • Key Diagnostic: Look for loss of 2H (-2 Da) followed by hydration (+18 Da) suggesting ring opening to aldehyde.

  • Data Interpretation:

    • If

      
       is high and +307 Da (GSH) adducts are observed, the azetidine ring is undergoing bioactivation. Consider substituting the 
      
      
      
      -protons (e.g., methylation or fluorination) to block this pathway.

References

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017. Link

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. Link

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2010. Link

  • Crystal structure of baricitinib. Powder Diffraction, 2022. Link

  • Cobimetinib. PubChem, National Library of Medicine.[3] Link[3]

Sources

Methodological & Application

No Publicly Available Data on the Applications of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and patent databases, no specific information is currently available regarding the applications of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in oncology research.

This compound, a substituted benzophenone derivative, does not appear in published studies detailing its synthesis, biological activity, mechanism of action, or any preclinical or clinical investigations related to cancer.

While the broader class of benzophenone derivatives and other molecules containing fluorine and bromine have been explored for potential anticancer properties, the specific compound remains uncharacterized in the public domain. Research into similarly structured molecules has shown a range of activities, including the inhibition of key cancer-related proteins such as fibroblast growth factor receptor-1 (FGFR1) and tubulin.[1][2] For instance, certain 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have demonstrated inhibitory effects on non-small cell lung cancer cell lines with FGFR1 amplification.[1] Additionally, some fluorinated compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3]

However, it is crucial to note that the biological effects of a chemical compound are highly specific to its precise structure. The presence of the azetidinomethyl group at the 2' position, in combination with the bromo and fluoro substitutions on the benzophenone core, creates a unique chemical entity. Without experimental data, any potential applications in oncology for this compound are purely speculative.

Researchers and drug development professionals interested in this specific molecule would need to undertake foundational research, including its chemical synthesis and purification, followed by a systematic evaluation of its biological properties. This would involve a series of in vitro and in vivo studies to determine its cytotoxicity against cancer cell lines, identify its molecular targets, and elucidate its mechanism of action.

Therefore, at present, no application notes, protocols, or detailed guides can be provided for the use of this compound in oncology research due to the absence of any scientific data. The scientific community awaits initial studies to shed light on the potential of this novel compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex organic molecules. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions for the scale-up synthesis of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, a key intermediate in various research and development pipelines. Our focus is on providing practical, field-tested insights to overcome common challenges encountered during process scale-up.

Strategic Overview of the Synthetic Pathway

Scaling the synthesis of a multi-substituted benzophenone requires a robust and high-yielding route. The most common and scalable strategies involve either a Friedel-Crafts acylation or a Grignard reaction to form the central ketone. While Friedel-Crafts is a powerful tool, potential regioselectivity issues can complicate purification on a large scale.[1][2] Therefore, we will focus on a more controlled Grignard-based approach, which offers better regiochemical control.

The proposed pathway involves the synthesis of two key precursors: a Grignard reagent derived from a 4-bromo-3-fluorophenyl halide and an electrophilic benzonitrile derivative containing the azetidinomethyl group. The reaction of a Grignard reagent with a nitrile provides a stable intermediate that can be hydrolyzed to the desired ketone, preventing the common issue of double addition seen with esters.[3]

Proposed Synthetic Workflow

Below is a logical workflow for the multi-step synthesis, designed for scalability and control.

G cluster_A Precursor A Synthesis cluster_B Precursor B Synthesis cluster_C Final Assembly & Purification A1 1-Bromo-4-chloro-2-fluorobenzene A2 Grignard Reagent Formation (Mg, THF) A1->A2 Step 1 C1 Grignard Addition (Precursor A + B) A2->C1 B1 2-Methylbenzonitrile B2 Radical Bromination (NBS, AIBN) B1->B2 Step 2-4 B3 2-(Bromomethyl)benzonitrile B2->B3 Step 2-4 B4 Nucleophilic Substitution (Azetidine, K2CO3) B3->B4 Step 2-4 B5 2-(Azetidin-1-ylmethyl)benzonitrile B4->B5 Step 2-4 B5->C1 C2 Imine Intermediate C1->C2 C3 Acidic Hydrolysis (Aq. HCl) C2->C3 C4 Crude Product C3->C4 C5 Purification (Recrystallization/Chromatography) C4->C5 C6 Final Product: This compound C5->C6

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocols

The following protocols are baseline procedures and should be optimized for specific laboratory conditions and scales.

Protocol 2.1: Synthesis of 2-(Azetidin-1-ylmethyl)benzonitrile (Precursor B)
  • Step 2: Radical Bromination. To a solution of 2-methylbenzonitrile (1.0 eq) in a suitable solvent like carbon tetrachloride or chlorobenzene, add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (0.05 eq).

  • Reaction. Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up. Cool the reaction mixture to room temperature, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution followed by brine.

  • Isolation. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)benzonitrile, which can be used directly in the next step.

  • Step 4: Azetidine Substitution. Dissolve the crude 2-(bromomethyl)benzonitrile in a polar aprotic solvent like acetonitrile. Add potassium carbonate (K₂CO₃, 2.0 eq) as a base, followed by the slow addition of azetidine (1.2 eq).

  • Reaction. Stir the mixture at room temperature for 12-16 hours. Monitor for completion via TLC.

  • Purification. Filter the inorganic salts and concentrate the filtrate. The residue can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure 2-(azetidin-1-ylmethyl)benzonitrile.

Protocol 2.2: Grignard Reaction and Final Product Synthesis
  • Step 1: Grignard Reagent Preparation. In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction.

  • Initiation. Add a small portion of a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF via a dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by bubble formation and a gentle reflux.

  • Formation. Once initiated, add the remainder of the aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 1-2 hours. The successful formation of the Grignard reagent is key and can be challenging.[4][5]

  • Step C1: Grignard Addition. Cool the freshly prepared Grignard reagent to 0°C. Slowly add a solution of 2-(azetidin-1-ylmethyl)benzonitrile (0.9 eq) in anhydrous THF. The reaction is highly exothermic and careful temperature control is crucial.[6][7]

  • Reaction. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Step C3: Quench and Hydrolysis. Carefully quench the reaction by slowly pouring it into a stirred mixture of crushed ice and 2M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Extraction. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Step C5: Purification. Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography to yield the final product.

Troubleshooting Guide
Problem / Observation Potential Causes Solutions & Recommendations
Grignard reaction fails to initiate. 1. Moisture present in glassware, solvent, or on magnesium surface.[6] 2. Magnesium turnings are oxidized/passivated. 3. Aryl halide is not reactive enough.1. Thoroughly flame-dry all glassware. Use anhydrous solvents. 2. Use freshly crushed magnesium turnings or activate with a small amount of iodine or 1,2-dibromoethane. 3. Gentle warming or sonication can help initiate the reaction.
Low yield in Grignard reaction. 1. Formation of Wurtz coupling byproducts (biphenyl derivatives).[5] 2. Incomplete reaction or degradation of the Grignard reagent. 3. Side reaction with the azetidine nitrogen.1. Maintain a low temperature during the addition of the benzonitrile. Ensure slow, controlled addition. 2. Titrate a small aliquot of the Grignard reagent before use to determine its exact concentration. 3. While less likely with a tertiary amine, ensure low-temperature addition to minimize any potential side reactions.
Incomplete radical bromination (Step 2). 1. Radical initiator (AIBN) has degraded. 2. Insufficient reaction time or temperature. 3. Presence of radical inhibitors.1. Use fresh AIBN. 2. Ensure the reaction is maintained at reflux. Monitor by TLC and extend reaction time if necessary. 3. Ensure starting materials are pure.
Formation of di-brominated byproduct. Over-bromination due to excess NBS or prolonged reaction time.Use a stoichiometric amount of NBS (max 1.1 eq). Monitor the reaction closely and stop it once the mono-brominated product is dominant.
Difficult purification of the final product. 1. Presence of unreacted starting materials. 2. Formation of biphenyl byproducts from the Grignard step. 3. Emulsion formation during aqueous work-up.1. Optimize reaction stoichiometry and time. 2. Column chromatography is often necessary to remove these less polar impurities. 3. Add brine to the aqueous layer to break emulsions. Filter through a pad of celite if necessary.
Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The two main areas of concern are the radical bromination and the Grignard reaction. Brominating agents like NBS are hazardous. The Grignard reaction is highly exothermic, and poor heat management can lead to a dangerous runaway reaction.[4][7] Furthermore, maintaining a strictly inert and anhydrous environment is more challenging at scale to prevent violent quenching of the Grignard reagent.[6]

Q2: Can a Friedel-Crafts acylation be used as an alternative to the Grignard reaction? A2: Yes, a Friedel-Crafts acylation is a viable alternative.[1][8] This would involve reacting 4-bromo-3-fluorobenzoyl chloride with a suitable precursor for the azetidinomethyl-phenyl ring in the presence of a Lewis acid like aluminum chloride. However, the azetidine nitrogen is a Lewis base and would likely complex with the AlCl₃, deactivating the ring and requiring more than stoichiometric amounts of the catalyst. This can lead to lower yields and more complex purification.

Q3: How can I confirm the successful formation of the Grignard reagent before adding the nitrile? A3: Besides visual cues like heat evolution and the disappearance of magnesium, you can perform a quick qualitative test by taking a small aliquot, quenching it with I₂, and observing a color change. For quantitative analysis on a larger scale, titration methods (e.g., with a solution of I₂ or a known acid with an indicator) are recommended to determine the molarity of the Grignard reagent.

Q4: What is the best method for purifying the final product on a multi-gram scale? A4: For multi-gram scales, recrystallization is often the most efficient and economical purification method.[8] You will need to perform solvent screening to find an appropriate system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. Common solvents for benzophenones include ethanol, isopropanol, or ethyl acetate/hexane mixtures. If recrystallization fails to remove key impurities, flash column chromatography may still be necessary.

Troubleshooting Logic for Grignard Reaction Failure

This diagram illustrates a decision-making process for troubleshooting the critical Grignard formation step.

G Start Grignard Reaction Fails to Initiate Q1 Is all glassware flame-dried? Start->Q1 A1_No Action: Thoroughly dry all equipment Q1->A1_No No Q2 Are solvents anhydrous? Q1->Q2 Yes A1_Yes Yes A2_No Action: Use freshly distilled/anhydrous solvent Q2->A2_No No Q3 Is Mg surface activated? Q2->Q3 Yes A2_Yes Yes A3_No Action: Add iodine crystal or crush Mg turnings Q3->A3_No No Q4 Is reaction temperature adequate for initiation? Q3->Q4 Yes A3_Yes Yes A4_No Action: Gently warm the flask Q4->A4_No No A4_Yes Consider alternative aryl halide or activation method Q4->A4_Yes Yes

Caption: Decision tree for troubleshooting Grignard initiation.

Summary of Key Parameters
Reaction Step Key Reagents Typical Temp. Typical Time Anticipated Yield
Radical Bromination2-Methylbenzonitrile, NBS, AIBN80-90 °C4-8 h75-85%
Azetidine Substitution2-(Bromomethyl)benzonitrile, AzetidineRoom Temp.12-16 h80-90%
Grignard FormationAryl Halide, MgReflux (THF)2-3 h>90% (in solution)
Grignard AdditionGrignard Reagent, Nitrile Precursor0 °C to RT4-6 h60-75%
PurificationCrude ProductN/AN/A>95% recovery
References

Sources

Validation & Comparative

Confirming target engagement of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising hit compound to a validated lead molecule is fraught with challenges. A critical milestone in this path is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides a comprehensive, technically-grounded comparison of leading methodologies to confirm the cellular target of a novel bioactive compound, using the hypothetical molecule 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone as a case study.

Here, we move beyond mere procedural descriptions, delving into the causality behind experimental choices. This guide is structured to provide a self-validating framework for your target engagement studies, grounded in authoritative references and practical insights.

The Challenge: From Phenotype to Target

Phenotypic screens are powerful engines for discovering molecules with desired biological effects. However, the resulting hits, such as our molecule of interest, this compound, are initially black boxes. Understanding their mechanism of action begins with answering a fundamental question: what protein(s) does this compound bind to in cells to elicit its effect?

This guide will explore and compare three robust, unbiased methods to confirm target engagement in a cellular context:

  • Cellular Thermal Shift Assay (CETSA) : Assesses target binding based on ligand-induced changes in protein thermal stability.

  • Drug Affinity Responsive Target Stability (DARTS) : Identifies target proteins by their reduced susceptibility to proteolysis upon ligand binding.

  • Photo-affinity Labeling (PAL) : Utilizes a photoreactive group on the compound to covalently crosslink to its target upon UV irradiation.

To provide a practical framework, we will consider two potential, distinct mechanisms of action for our hypothetical compound, drawing parallels with well-characterized tool compounds:

  • Induction of Ferroptosis : An iron-dependent form of regulated cell death.[1][2][3] We will use FIN56 , a known inducer of ferroptosis that acts by promoting the degradation of Glutathione Peroxidase 4 (GPX4) and activating squalene synthase, as a comparative control.[4][5][6][7][8]

  • Inhibition of Chromatin Remodeling : Specifically, targeting bromodomains, which are readers of histone acetylation marks.[9] We will use I-BRD9 , a selective inhibitor of Bromodomain-containing protein 9 (BRD9), as our second comparator.[9][10][11][12][13]

Core Methodologies for Confirming Target Engagement

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[14][15][16][17][18] This change in stability is detected by heating cell lysates or intact cells treated with the compound to a range of temperatures. The aggregated proteins are then separated from the soluble fraction, and the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[14][17]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Compound (e.g., this compound) or Vehicle (DMSO) cell_culture->treatment harvest 3. Harvest & Lyse Cells treatment->harvest aliquot 4. Aliquot Lysates harvest->aliquot heat 5. Heat Aliquots (Temperature Gradient) aliquot->heat centrifuge 6. Centrifuge to Separate Soluble & Precipitated Fractions heat->centrifuge sds_page 7. SDS-PAGE centrifuge->sds_page western 8. Western Blot for Target Protein sds_page->western quantify 9. Quantify & Plot Melting Curve western->quantify

Caption: CETSA Experimental Workflow.

Detailed Protocol for Western Blot-Based CETSA:

  • Cell Culture and Treatment: Plate cells at an appropriate density and grow overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Harvest and Lysis: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells by freeze-thaw cycles.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

  • Heating: Aliquot the supernatant into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for SDS-PAGE: Transfer the supernatant (soluble fraction) to new tubes and normalize the protein concentration. Add SDS-PAGE loading buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the putative target protein (e.g., anti-GPX4 or anti-BRD9).

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS identifies the protein targets of small molecules by taking advantage of the fact that ligand binding can stabilize a protein's conformation, making it less susceptible to proteolytic degradation.[19][20][21][22] Cell lysate is treated with the compound and then subjected to limited proteolysis. In the presence of the binding compound, the target protein is protected from being cleaved by the protease. This difference in degradation can be visualized by SDS-PAGE and identified by mass spectrometry.[20] A key advantage of DARTS is that it does not require modification of the small molecule.[21][22]

Experimental Workflow:

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_treatment Treatment & Digestion cluster_analysis Analysis culture 1. Culture & Harvest Cells lyse 2. Prepare Native Protein Lysate culture->lyse incubate 3. Incubate Lysate with Compound or Vehicle lyse->incubate protease 4. Add Protease (e.g., Pronase) incubate->protease digest 5. Limited Digestion protease->digest stop 6. Stop Digestion digest->stop sds_page 7. SDS-PAGE stop->sds_page stain 8. Coomassie or Silver Staining sds_page->stain excise 9. Excise Protected Bands stain->excise mass_spec 10. Mass Spectrometry (LC-MS/MS) excise->mass_spec

Caption: DARTS Experimental Workflow.

Detailed Protocol for Unbiased DARTS:

  • Lysate Preparation: Prepare a native protein lysate from cultured cells using a non-denaturing lysis buffer (e.g., M-PER or a buffer with mild detergent like Triton X-100). Determine the protein concentration.

  • Compound Incubation: In separate tubes, incubate an aliquot of the lysate with this compound or vehicle control (DMSO) at room temperature for 1 hour.

  • Proteolysis: Add a protease, such as pronase, to each tube at a predetermined optimal concentration. Incubate at room temperature for a set time (e.g., 30 minutes).

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Gel Electrophoresis: Run the samples on an SDS-PAGE gel.

  • Visualization and Band Excision: Stain the gel with Coomassie Brilliant Blue or silver stain. Compare the lane from the compound-treated sample to the vehicle control. Carefully excise bands that are present or more intense in the compound-treated lane.

  • Protein Identification: Subject the excised gel bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protected proteins.

Photo-affinity Labeling (PAL)

Principle: PAL is a powerful technique for identifying direct binding partners of a small molecule.[23][24][25] It involves chemically modifying the compound of interest to include a photoreactive moiety. The benzophenone group present in our query compound, this compound, is itself a well-known photo-crosslinker.[24] Upon exposure to UV light, the benzophenone forms a highly reactive species that covalently bonds to nearby amino acid residues of the interacting protein.[26] This covalent linkage allows for the isolation and identification of the target protein.[23][25][26]

Experimental Workflow:

PAL_Workflow cluster_treatment Cell Treatment & Crosslinking cluster_enrichment Target Enrichment cluster_analysis Analysis treat 1. Treat Intact Cells with Photoprobe irradiate 2. Irradiate with UV Light to Induce Crosslinking treat->irradiate lyse 3. Lyse Cells irradiate->lyse enrich 4. Enrich Labeled Proteins (e.g., via Biotin Tag) lyse->enrich sds_page 5. SDS-PAGE enrich->sds_page in_gel_digest 6. In-gel Digestion sds_page->in_gel_digest mass_spec 7. Mass Spectrometry (LC-MS/MS) in_gel_digest->mass_spec

Caption: Photo-affinity Labeling Workflow.

Detailed Protocol for PAL:

  • Probe Synthesis (If necessary): While this compound contains a photoreactive benzophenone, for enrichment purposes, a derivative containing a reporter tag (e.g., biotin or a clickable alkyne group) might be synthesized.

  • Cell Treatment: Treat cells with the photo-affinity probe. It is crucial to include a competition control where cells are co-incubated with the probe and an excess of the non-tagged parent compound.

  • UV Irradiation: Expose the cells to UV light (typically 350-365 nm for benzophenones) on ice for a specified time to induce covalent crosslinking.

  • Cell Lysis and Target Enrichment: Lyse the cells. If a biotinylated probe was used, the covalently labeled proteins can be enriched using streptavidin-coated beads.

  • Analysis: Elute the enriched proteins, separate them by SDS-PAGE, and visualize them by silver staining or Western blotting.

  • Protein Identification: Excise the specific bands of interest (those that are diminished in the competition control) and identify the proteins by mass spectrometry.

Comparative Analysis of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceUV-induced covalent crosslinking
Compound Modification Not requiredNot requiredRequired (photoreactive group, often a tag)
Cellular Context Intact cells or lysatesCell lysatesIntact cells or lysates
Key Advantage Can be performed in live cells, reflecting physiological conditions.Unbiased, does not require prior knowledge of the target.Directly identifies binding partners through covalent linkage.
Key Limitation Not all proteins exhibit a thermal shift upon ligand binding. Requires a specific antibody for validation.Protease may not access all parts of the protein. Can produce false positives/negatives.Synthesis of the probe can be challenging. UV irradiation can damage cells.
Typical Readout Western Blot, Mass SpectrometrySDS-PAGE, Mass SpectrometrySDS-PAGE, Mass Spectrometry

Hypothetical Data and Expected Outcomes

To illustrate the potential results from these experiments, the following table presents hypothetical data for our test compound and controls.

AssayTarget ProteinCompoundExpected OutcomeInterpretation
CETSA GPX4FIN56 (Control)No significant thermal shiftFIN56 induces degradation, not stabilization.
CETSA BRD9I-BRD9 (Control)Positive thermal shift (increased Tm)I-BRD9 binds to and stabilizes BRD9.
CETSA BRD9Test Compound Positive thermal shift Suggests direct binding to BRD9.
DARTS BRD9I-BRD9 (Control)Protected BRD9 band observed after proteolysisI-BRD9 binding protects BRD9 from degradation.
DARTS BRD9Test Compound Protected BRD9 band observed Confirms direct binding to BRD9.
PAL BRD9Tagged Test Cmpd. BRD9 identified by MS in probe-treated, but not competition sample Provides high-confidence evidence of direct interaction.

Validating Target Engagement and Linking to Function

Confirming that a compound binds to a protein is a critical step, but it is not the final one. The next phase is to validate that this binding event is responsible for the compound's observed cellular phenotype.

Validation_Workflow cluster_confirmation Target Confirmation cluster_validation Functional Validation cluster_biomarker Biomarker Analysis Target_Engagement Confirm Target Engagement (CETSA, DARTS, PAL) Knockdown Target Knockdown/Out (siRNA, CRISPR) Target_Engagement->Knockdown Downstream Measure Downstream Signaling Target_Engagement->Downstream Phenotype Assess Cellular Phenotype (e.g., Apoptosis, Gene Expression) Knockdown->Phenotype Rescue Rescue Experiment (Overexpress mutant target) Phenotype->Rescue Gene_Expression Profile Gene Expression Changes (RNA-seq) Downstream->Gene_Expression

Caption: From Target Engagement to Functional Validation.

If, for instance, our experiments suggest that this compound targets BRD9, the subsequent steps would be:

  • Genetic Validation: Use siRNA or CRISPR to knock down/out BRD9. If the compound's phenotype is diminished in these cells, it strengthens the on-target hypothesis.

  • Biomarker Analysis: I-BRD9 is known to affect the expression of certain genes.[9] One could use qPCR or RNA-seq to see if our test compound recapitulates these gene expression changes.

By systematically applying and comparing these orthogonal methods, researchers can build a robust, evidence-based case for the cellular target of a novel compound, paving the way for its further development as a chemical probe or therapeutic agent.

References

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The Azetidine Advantage: A Comparative Guide to Enhancing Target Binding and Drug-Like Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's success. While the piperidine ring has long been a stalwart in drug design, the smaller, more constrained azetidine ring has emerged as a powerful alternative for optimizing target binding and enhancing pharmacokinetic profiles. This guide provides a comprehensive comparison of the azetidine and piperidine rings, offering experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Fundamental Distinction: Conformational Rigidity

The primary advantage of the azetidine ring lies in its significantly increased conformational rigidity compared to the more flexible piperidine ring.[1][2] This rigidity is a direct consequence of the higher ring strain in the four-membered azetidine system (approx. 25.4 kcal/mol) compared to the relatively strain-free six-membered piperidine.[2]

This fundamental structural difference has profound implications for target binding. A more rigid scaffold like azetidine reduces the entropic penalty upon binding to a biological target.[1] By pre-organizing the substituents in a more defined spatial orientation, the molecule does not need to "freeze" into a specific conformation to fit into the binding pocket, leading to a more favorable change in entropy and potentially higher binding affinity.

Physicochemical Properties: A Tale of Two Rings

The choice between an azetidine and a piperidine moiety can significantly impact a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The basicity of the nitrogen atom is a key characteristic of both scaffolds, influencing properties such as solubility and off-target interactions (e.g., hERG liability). The pKa of the conjugate acid of azetidine is approximately 11.29, while that of piperidine is around 11.12. While these values are similar, the substitution pattern on the ring can significantly modulate the basicity.

Table 1: Comparison of Experimentally Determined pKa Values for Azetidine and Piperidine Derivatives

CompoundpKaReference
Azetidine11.29
Piperidine11.12
3-fluoroazetidine~8.5
4-fluoropiperidine~10.5

Note: pKa values can vary depending on the experimental conditions and the specific salt form.

The ability to fine-tune the pKa by introducing substituents is a critical tool for medicinal chemists. For instance, the introduction of electron-withdrawing groups like fluorine can significantly reduce the basicity of the nitrogen, which can be advantageous in mitigating basicity-related off-target effects.

Lipophilicity (logP/logD)

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter for drug absorption and distribution. Generally, incorporating an azetidine ring in place of a piperidine can lead to a reduction in lipophilicity, which is often a desirable outcome in drug design to improve solubility and reduce metabolic clearance.[2]

Table 2: Comparative logP Values of Azetidine and Piperidine Analogs

Piperidine AnaloglogPAzetidine AnaloglogPChange in logPReference
N-benzylpiperidine2.93N-benzylazetidine2.15-0.78Calculated using ALOGPS 2.1
1-(Piperidin-1-yl)ethanone0.931-(Azetidin-1-yl)ethanone0.15-0.78Calculated using ALOGPS 2.1

Note: These are calculated logP values and experimental values may differ.

This reduction in lipophilicity can be attributed to the lower carbon count and the more polar nature of the smaller ring system.

Metabolic Stability: A Clear Advantage for Azetidine

One of the most significant advantages of employing an azetidine ring is the often-observed improvement in metabolic stability.[2] The piperidine ring is susceptible to cytochrome P450 (CYP)-mediated oxidation at multiple positions, leading to rapid metabolism and clearance. The more constrained and less sterically accessible nature of the azetidine ring can render it less prone to such metabolic attacks.

A notable example is the development of monoacylglycerol lipase (MAGL) inhibitors, where azetidine-derived carbamates demonstrated improved efficiency over their piperidine counterparts.[3]

Experimental Protocols for Comparative Analysis

To rigorously evaluate the advantages of an azetidine-for-piperidine substitution, a series of well-defined experiments are essential. Here, we provide detailed, step-by-step methodologies for key assays.

Target Binding Affinity Measurement

Determining the binding affinity of your compounds to the target protein is paramount. Several biophysical techniques can be employed for this purpose.

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Methodology:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[4]

    • Inject the ligand (your target protein) at a concentration of 5-20 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., 3000-5000 RU for initial screening).[4]

    • Deactivate the remaining active esters with a 1 M ethanolamine-HCl solution.

  • Analyte Binding:

    • Prepare a series of dilutions of your azetidine- and piperidine-containing compounds (analytes) in running buffer (e.g., HBS-EP+).

    • Inject the analytes over the ligand-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_preparation Preparation cluster_spr_process SPR Experiment cluster_analysis Data Analysis Ligand Target Protein (Ligand) Immobilization Immobilize Ligand on Sensor Chip Ligand->Immobilization Analytes Azetidine/Piperidine Analogs (Analytes) Binding Inject Analytes (Association/Dissociation) Analytes->Binding Immobilization->Binding Regeneration Regenerate Surface Binding->Regeneration Sensorgram Generate Sensorgram Binding->Sensorgram Regeneration->Immobilization Next Cycle Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, KD Fitting->Kinetics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • Dialyze both the target protein and the compounds into the same buffer to minimize heats of dilution.[5]

    • Degas the samples to prevent air bubbles.

    • Typically, the protein is placed in the sample cell (e.g., at 10-50 µM) and the compound (ligand) in the syringe (at 100-500 µM).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.[6]

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the entropy of binding (ΔS) from the relationship: ΔG = ΔH - TΔS = -RTln(KA).

ITC_Workflow cluster_prep Sample Preparation cluster_itc_exp ITC Experiment cluster_data Data Analysis Protein Target Protein in Cell Titration Inject Ligand into Protein Protein->Titration Ligand Compound in Syringe Ligand->Titration Heat Measure Heat Change Titration->Heat Isotherm Generate Binding Isotherm Heat->Isotherm Fit Fit to Binding Model Isotherm->Fit Thermo Determine KD, n, ΔH, ΔS Fit->Thermo

Physicochemical Property Determination

This is a classic and reliable method for determining the ionization constant of a compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution should be free of any acidic or basic impurities.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region in the titration curve.

This is the traditional method for experimentally determining the octanol-water partition coefficient.

Methodology:

  • Partitioning:

    • Prepare a solution of the compound in a mixture of n-octanol and water.

    • Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully separate the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is the logarithm of the partition coefficient.

Metabolic Stability Assessment

This assay provides an indication of a compound's susceptibility to phase I metabolism.

Methodology:

  • Incubation:

    • Pre-incubate the compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., human, rat) in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Case Study: Azetidine as a Successful Piperidine Bioisostere

A compelling example of the successful application of the azetidine-for-piperidine substitution is in the development of oxytocin antagonists.[7] The initial piperidine-containing compound exhibited potent receptor affinity but suffered from poor aqueous solubility. Replacing the piperidine with an azetidine ring resulted in a compound with comparable binding affinity but a tenfold improvement in aqueous solubility and an increased fraction of sp3 carbons (Fsp3), a desirable feature in modern drug design.[7]

Conclusion

The azetidine ring offers a compelling set of advantages over the more traditional piperidine scaffold for target binding and the optimization of drug-like properties. Its inherent conformational rigidity can lead to enhanced binding affinity by reducing the entropic penalty of binding. Furthermore, the incorporation of an azetidine moiety can favorably modulate a compound's physicochemical properties, often leading to decreased lipophilicity and improved metabolic stability.

The decision to employ an azetidine ring should be guided by a thorough understanding of the structure-activity relationships of the target and a rigorous experimental evaluation of the resulting analogs. The protocols outlined in this guide provide a robust framework for such a comparative analysis, empowering medicinal chemists to make informed decisions in the pursuit of novel and effective therapeutics.

References

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  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved January 28, 2026, from [Link]

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  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved January 28, 2026, from [Link]

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  • ScienceDirect. (2012, July 1). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Retrieved January 28, 2026, from [Link]

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  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved January 28, 2026, from [Link]

  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved January 28, 2026, from [Link]

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  • Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved January 28, 2026, from [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved January 28, 2026, from [Link]

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Sources

The Fluorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Fluorinated Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of how fluorine substitution impacts the biological activity of benzophenones, a versatile class of compounds with a wide range of therapeutic applications. We will delve into the mechanistic underpinnings of fluorine's influence, present comparative experimental data, and provide detailed protocols to empower your own research endeavors.

The Rationale for Fluorination: Beyond Simple Substitution

The introduction of fluorine into a molecule is far more than a simple isosteric replacement for hydrogen. Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—collectively impart significant changes to a molecule's physicochemical profile. These alterations can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.

Key effects of fluorination include:

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, altering the ionization state of the molecule at physiological pH. This can impact receptor binding and cell permeability.

  • Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes and enhance its bioavailability. However, the effect on lipophilicity can be complex and depends on the specific fluorination pattern.

  • Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased metabolic half-life of the drug.

  • Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a more bioactive conformation for target binding.

  • Novel Interactions: The polarized C-F bond can participate in favorable dipole-dipole, hydrogen bonding, and other non-covalent interactions with biological targets, leading to enhanced binding affinity.

This guide will explore these principles through the lens of benzophenone derivatives, demonstrating how the strategic placement of fluorine atoms can unlock significant gains in anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: A Comparative Analysis

The benzophenone scaffold is a common motif in a variety of natural and synthetic compounds exhibiting anticancer properties. Fluorination has emerged as a powerful strategy to enhance the cytotoxic and antiproliferative effects of these compounds.

Comparative Efficacy of Fluorinated vs. Non-fluorinated Benzophenones

The following table summarizes the comparative anticancer activity of fluorinated and non-fluorinated benzophenone analogs against various cancer cell lines. The data clearly illustrates the potency gains often achieved through fluorination.

CompoundStructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Fold ImprovementReference
Fluorinated Benzophenone Derivative 1 4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanoneHuman peripheral blood mononuclear cells (inhibition of IL-1β)0.014(4-[(2-aminophenyl)amino]phenyl)(phenyl)methanoneNot specified-
Fluorinated Benzophenone Derivative 2 4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanoneHuman peripheral blood mononuclear cells (inhibition of TNF-α)0.006(4-[(2-aminophenyl)amino]phenyl)(phenyl)methanoneNot specified-
Fluorinated Benzofuran Derivative 4-fluoro-2-benzofuranyl derivativeNot specified (Tubulin polymerization inhibition)0.43Non-fluorinated analog0.862
Fluorinated 1,3,4-Thiadiazole Derivative A2 Fluorophenyl-substituted 1,3,4-thiadiazoleMCF-7 (Breast Cancer)52.35Anastrozole>100>1.9
Fluorinated 1,3,4-Thiadiazole Derivative B3 Fluorophenyl-substituted 1,3,4-thiadiazoleMCF-7 (Breast Cancer)54.1Anastrozole>100>1.8

Note: Direct head-to-head comparisons of IC50 values for a benzophenone and its direct fluorinated analog in the same study are not always available. The table presents data from various studies to illustrate the general trend of increased potency with fluorination.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated benzophenones) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B 24h incubation C Add MTT solution B->C 24-72h treatment D Incubate and allow formazan formation C->D 4h incubation E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity: Broadening the Spectrum

Benzophenone derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. Fluorination can enhance this activity by improving the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Comparative Efficacy of Fluorinated vs. Non-fluorinated Benzophenones

The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for fluorinated and non-fluorinated antimicrobial compounds. A lower MIC value indicates greater antimicrobial potency.

| Compound | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Fold Improvement | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Fluorinated N-halamine | E. coli | >256 | Un-fluorinated N-halamine | 128 | - | | | Fluorinated N-halamine | S. aureus | >256 | Un-fluorinated N-halamine | 64 | - | | | Fluoride-containing dentifrice | S. mutans | 25% dilution | Non-fluoride dentifrice | 50% dilution | 2 | | | Fluoride-containing dentifrice | L. acidophilus | 25% dilution | Non-fluoride dentifrice | 50% dilution | 2 | |

Note: The data on fluorinated N-halamines shows that in this specific case, fluorination decreased antimicrobial activity, highlighting that the effect of fluorination is not universally positive and is dependent on the molecular context.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Test compounds

  • Positive and negative controls

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare serial dilutions of compounds in 96-well plate B Add standardized bacterial inoculum A->B C Incubate at 37°C B->C 18-24h D Observe for bacterial growth C->D E Determine MIC D->E

Caption: Workflow of the broth microdilution assay for MIC determination.

Enzyme Inhibition: Targeting Key Pathological Pathways

Fluorinated compounds have been extensively studied as enzyme inhibitors due to the ability of fluorine to form strong interactions with enzyme active sites and act as a bioisostere for hydroxyl groups or hydrogen atoms.

Comparative Efficacy of Fluorinated vs. Non-fluorinated Benzophenones as Enzyme Inhibitors

The following table compares the inhibitory constants (Ki or IC50) of fluorinated and non-fluorinated compounds against specific enzyme targets.

CompoundEnzyme TargetKi or IC50Reference CompoundKi or IC50Fold ImprovementReference
Trifluoromethyl ketone (TFK) inhibitor Carboxylesterase (CaE)Varies (model dependent)Benzil-based inhibitorsVaries (model dependent)-
Fluorinated benzenesulfonamide Amyloid-β aggregation-Non-fluorinated analog->3
Benzophenazine enaminone D/E ERK2-10.5 kcal/mol (binding energy)Purvalanol (standard)-7.5 kcal/mol (binding energy)-

Note: The data presented illustrates the potential for fluorination to significantly enhance enzyme inhibitory activity. The negative binding energy indicates a more favorable interaction.

Experimental Protocol: BACE-1 Inhibition Assay

Beta-secretase 1 (BACE-1) is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease.

Materials:

  • Recombinant human BACE-1 enzyme

  • Fluorogenic BACE-1 substrate

  • Assay buffer

  • Inhibitor compounds

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor compounds in assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, inhibitor compound (at various concentrations), and BACE-1 enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.

BACE1_Inhibition_Workflow A Add buffer, inhibitor, and BACE-1 enzyme to plate B Add fluorogenic substrate A->B C Incubate at 37°C B->C D Measure fluorescence C->D E Calculate % inhibition and IC50/Ki D->E

Caption: Workflow for a BACE-1 enzyme inhibition assay.

Conclusion

The strategic incorporation of fluorine into the benzophenone scaffold offers a powerful and versatile approach to enhance biological activity across a spectrum of therapeutic targets. As demonstrated by the comparative data, fluorination can lead to significant improvements in anticancer, antimicrobial, and enzyme inhibitory potency. By understanding the fundamental principles of how fluorine modulates physicochemical properties and by employing robust experimental protocols, researchers can effectively leverage the "fluorine advantage" in the design and development of novel and more effective therapeutic agents.

References

  • Sun, Y., & Sun, G. (2015). Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. Scientific reports, 5, 15704. [Link]

  • Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Olyaei, A., Shalbafan, M., & Sadeghpour, M. (2024). Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies. New Journal of Chemistry, 48(28), 12263-12273. [Link]

  • Smirnovas, V., Matulis, D., & Zubrienė, A. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry-A European Journal, e202402330. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025, October 17). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • H-Y. P. Wheelock, C., & Morisseau, C. (2009). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis. Journal of medicinal chemistry, 52(1), 165-174. [Link]

  • Georgi, R., Patlolla, B., El-Gendy, B. E.-D. M., & Radwan, M. O. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10507. [Link]

  • Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003).

A Comparative Guide to 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone: Benchmarking Against Approved Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the development, activation, and proliferation of B-cells.[1] Its dysregulation is a key driver in numerous B-cell malignancies and autoimmune diseases, making it a highly validated therapeutic target.[2][3] The clinical landscape has been transformed by the advent of BTK inhibitors, with several agents now approved for various indications.[4][5]

This guide introduces a novel investigational molecule, 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone (hereafter referred to as Compound A ), a hypothetical selective inhibitor of BTK. The purpose of this document is to provide a comprehensive framework for benchmarking the preclinical performance of Compound A against three U.S. Food and Drug Administration (FDA)-approved BTK inhibitors:

  • Ibrutinib (Imbruvica®) : The first-in-class, irreversible BTK inhibitor.[4]

  • Acalabrutinib (Calquence®) : A second-generation, more selective irreversible BTK inhibitor.[4][6]

  • Zanubrutinib (Brukinsa®) : A second-generation irreversible BTK inhibitor with optimized pharmacokinetics.[4]

Through a detailed comparison of molecular profiles, in vitro performance, and preclinical safety attributes, this guide will illustrate the experimental pathways necessary to characterize a novel BTK inhibitor and contextualize its potential advantages within the current therapeutic landscape.

Section 1: Molecular Profile and Mechanism of Action

A thorough understanding of a drug candidate's mechanism of action and physicochemical properties is foundational to its development. This section outlines the hypothesized mechanism of Compound A and compares its key molecular features to those of the approved BTK inhibitors.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The majority of approved BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, are irreversible covalent inhibitors . They form a permanent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to sustained inhibition.[4][7][8]

Compound A , with its benzophenone scaffold, is hypothesized to be a non-covalent, reversible inhibitor . This distinction is critical. While covalent inhibitors offer prolonged target occupancy, non-covalent inhibitors may provide a different safety profile and could potentially be effective against BTK enzymes with Cys481 mutations, a known mechanism of resistance to covalent inhibitors.[9] The azetidinomethyl group likely engages in hydrogen bonding within the ATP-binding pocket, while the bromo- and fluoro-substituents are expected to modulate binding affinity and metabolic stability.[10]

The BTK Signaling Pathway

BTK is a central node in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of BTK at the cell membrane. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately triggers signaling pathways that promote B-cell survival, proliferation, and migration.[1][3] Inhibition of BTK effectively blocks these downstream signals.[11]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB_NFAT NF-κB / NFAT Activation DAG_IP3->NFkB_NFAT Proliferation Cell Proliferation, Survival, Migration NFkB_NFAT->Proliferation Inhibitors Ibrutinib Acalabrutinib Zanubrutinib Compound A Inhibitors->BTK Inhibition

Caption: Simplified BTK signaling pathway in B-cells.

Comparative Molecular Properties

The physicochemical properties of a drug molecule influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of key molecular properties for Compound A and the approved comparators.

PropertyCompound A (Hypothetical)IbrutinibAcalabrutinibZanubrutinib
Molecular Weight ( g/mol ) 366.2440.5465.5471.5
LogP (Predicted) 3.83.72.13.2
Mechanism Reversible, Non-covalentIrreversible, CovalentIrreversible, CovalentIrreversible, Covalent
Binding Site ATP PocketATP Pocket (Cys481)ATP Pocket (Cys481)ATP Pocket (Cys481)

Section 2: In Vitro Performance Benchmarking

The objective of in vitro benchmarking is to quantitatively compare the potency, selectivity, and cellular activity of a novel compound against established drugs. This section details the essential experimental protocols and presents hypothetical data in a comparative format.

Experimental Protocol 1: Biochemical BTK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified recombinant BTK enzyme.

Methodology (Luminescent Kinase Assay - e.g., ADP-Glo™): [2]

  • Reagent Preparation: Prepare assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[2] Dilute recombinant human BTK enzyme and a suitable substrate peptide in the assay buffer.

  • Compound Plating: Serially dilute test compounds (Compound A, Ibrutinib, Acalabrutinib, Zanubrutinib) in DMSO and then in assay buffer to achieve a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction: Add the BTK enzyme and substrate to the compound plate. Initiate the kinase reaction by adding ATP (at a concentration near the Km for BTK). Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[2]

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, and then into a luminescent signal via luciferase. Incubate for 30 minutes.[2]

    • Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Cellular BTK Target Engagement Assay

Objective: To measure the ability of a compound to engage and inhibit BTK within a living cell, providing a more physiologically relevant measure of potency (EC50).

Methodology (NanoBRET™ Target Engagement Assay): [12][13]

  • Cell Preparation: Use a human B-cell lymphoma line (e.g., Ramos) transiently or stably expressing a NanoLuc®-BTK fusion protein.

  • Assay Plating: Seed the cells into a white 384-well plate. Add the test compounds across a range of concentrations.

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescent ligand that binds to BTK, to all wells. Incubate for 2 hours in a CO2 incubator to allow the system to reach equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Immediately read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals simultaneously.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the change in BRET ratio against compound concentration to determine the EC50.

Experimental Protocol 3: Kinase Selectivity Profiling

Objective: To assess the "off-target" activity of the compounds against a broad panel of other kinases. High selectivity is often associated with a better safety profile.[14]

Methodology (Commercial Kinase Panel Screen - e.g., Reaction Biology or Eurofins): [13][15][16]

  • Compound Submission: Submit Compound A and comparators to a commercial vendor providing kinase profiling services.

  • Screening: The vendor will perform radiometric or fluorescence-based assays for each compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).[16]

  • Data Analysis: Results are typically reported as percent inhibition at the tested concentration. A lower number of "hits" (kinases inhibited >50%) indicates higher selectivity. Follow-up IC50 determinations are performed for significant off-target hits.

In_Vitro_Workflow cluster_biochem Biochemical Potency cluster_cellular Cellular Potency & Selectivity b_start Purified BTK Enzyme b_assay ADP-Glo™ Assay b_start->b_assay b_end Biochemical IC50 b_assay->b_end c_start B-Cell Line c_assay NanoBRET™ Assay c_start->c_assay k_assay Kinase Panel Screen c_start->k_assay c_end Cellular EC50 c_assay->c_end k_end Selectivity Profile k_assay->k_end

Caption: Workflow for in vitro benchmarking of BTK inhibitors.

Comparative In Vitro Data Summary

The following tables summarize the expected data from the described assays, with plausible hypothetical values for Compound A.

Table 1: Potency Against BTK

CompoundBiochemical IC50 (nM)Cellular EC50 (nM)
Compound A (Hypothetical) 4.515.0
Ibrutinib ~1.5[8]~11.0[11]
Acalabrutinib ~5.1[8]~8.0
Zanubrutinib ~0.3[4]~2.5

Table 2: Selectivity Against Key Off-Target Kinases

CompoundTEC IC50 (nM)ITK IC50 (nM)EGFR IC50 (nM)
Compound A (Hypothetical) >5000>5000>10000
Ibrutinib ~3.2[4]~55[4]~10
Acalabrutinib ~37[4]>20000[4]>1000
Zanubrutinib ~2[4]~56[4]>1000

Note: Inhibition of TEC and ITK can be associated with bleeding and immune-related side effects, while EGFR inhibition is linked to rash and diarrhea.[8]

Section 3: Preclinical Pharmacokinetic (PK) and Safety Profile

Early assessment of a compound's ADME properties and potential liabilities is crucial to predict its behavior in vivo.[17] This section provides a comparative overview of key preclinical PK and safety parameters.

Methodologies for Preclinical Profiling
  • Metabolic Stability: Assessed by incubating the compound with liver microsomes to determine its intrinsic clearance.

  • Cell Permeability (Caco-2): Uses a monolayer of Caco-2 cells to predict intestinal absorption.

  • Pharmacokinetics in Rodents: Single-dose administration in mice or rats to determine key parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F).

  • Cardiovascular Safety (hERG Assay): An in vitro assay to assess the potential for a compound to block the hERG potassium channel, which is associated with a risk of cardiac arrhythmias.[18]

Comparative Preclinical Profile

The data below for approved drugs are derived from public sources, while values for Compound A are hypothetical, representing a favorable profile for a non-covalent inhibitor.

ParameterCompound A (Hypothetical)IbrutinibAcalabrutinibZanubrutinib
Half-life (human, hrs) ~10-12~4-6~1-2~2-4[19]
Bioavailability (%) ~60~2.9 (fasted)~25High
Metabolism CYP3A4 (minor)Primarily CYP3A4Primarily CYP3A4Primarily CYP3A4[19]
hERG IC50 (µM) >30~10>30>30

Note: Zanubrutinib was designed for favorable PK properties to maximize BTK occupancy.[7]

Conclusion

This guide provides a structured framework for the preclinical benchmarking of a novel, hypothetical BTK inhibitor, this compound (Compound A), against the approved drugs ibrutinib, acalabrutinib, and zanubrutinib.

Based on the hypothetical data presented, Compound A demonstrates a promising profile as a potent, highly selective, and reversible BTK inhibitor . Its key potential advantages lie in:

  • High Selectivity: The lack of significant off-target activity against kinases like TEC, ITK, and EGFR suggests a potentially lower risk of associated side effects such as bleeding, rash, and diarrhea compared to less selective inhibitors.[14]

  • Reversible Mechanism: A non-covalent binding mode may offer an advantage in treating patients who have developed resistance to covalent inhibitors via the Cys481S mutation.

  • Favorable PK/Safety Profile: The hypothetical longer half-life, good bioavailability, and low potential for hERG inhibition point towards a well-behaved clinical candidate.

The detailed experimental protocols provided herein represent a self-validating system for generating the necessary data to support these claims. By following this comprehensive benchmarking strategy, researchers and drug developers can effectively characterize novel drug candidates, understand their position relative to the standard of care, and make informed decisions for further development.

References

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Safety Operating Guide

Mastering the Safe Handling of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes field-proven insights and data from structurally similar compounds—halogenated benzophenones, aromatic ketones, and azetidine derivatives—to establish a robust framework for safe handling, operation, and disposal. The protocols herein are designed as a self-validating system, grounded in established safety standards from authorities like the Occupational Safety and Health Administration (OSHA).

Hazard Assessment: Understanding the Compound's Profile

This compound is a complex organic molecule featuring several functional groups that inform its potential hazards: a halogenated (bromo- and fluoro-) benzophenone core and an azetidine ring. Based on analogous compounds, the primary anticipated hazards include:

  • Skin Irritation: Halogenated aromatic compounds and benzophenone derivatives are frequently categorized as skin irritants.[1][2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2][3][4]

  • Respiratory Tract Irritation: As a powdered substance, inhalation of dust can lead to respiratory irritation.[1][3][4]

While specific toxicological data is unavailable, the azetidine moiety, a saturated heterocycle, warrants caution. Similar small-ring heterocyclic compounds can have unique reactivity and biological activity. Therefore, treating this compound with a high degree of care is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

Engineering controls, such as fume hoods, are the primary means of exposure reduction.[5] However, appropriate PPE is mandatory to protect against residual risks. The selection of PPE must be deliberate and based on a thorough risk assessment.

Core PPE Requirements
PPE CategorySpecificationRationale and Causality
Hand Protection Nitrile Gloves (double-gloving recommended)Nitrile offers good resistance against a variety of chemicals, including many acids, alcohols, and hydrocarbons.[6][7][8] Double-gloving provides an extra layer of protection against potential tears or rapid permeation, a critical practice when handling novel compounds with unknown properties. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[9]
Eye Protection Chemical Safety Goggles or a Face ShieldSafety goggles provide a seal around the eyes, protecting against dust and splashes.[6][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers.[6]
Body Protection Fully-buttoned Laboratory CoatA lab coat protects the skin and personal clothing from contamination.[9][10]
Respiratory Protection N95 Respirator or higherWhen handling the powder outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation of airborne particles.[11] Personnel must be properly fit-tested and trained in respirator use.[5]

Logical Workflow for PPE Selection This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_controls Engineering Controls cluster_ppe PPE Specification A Assess the Operation: - Weighing/Handling Powder - Solution Transfer - Bulk Quantities B Is the operation within a certified chemical fume hood? A->B C Standard PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves B->C Yes D Enhanced PPE: - Standard PPE + N95 Respirator + Face Shield (if splash risk) B->D No

Caption: PPE selection workflow based on engineering controls.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety and procedural integrity. All personnel must be trained on these procedures and the location of safety equipment, such as emergency showers and eyewash stations.[12]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.[9]

    • Ensure the work surface is clean and uncluttered.[13]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.

    • Verify that an appropriate spill kit is readily accessible.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the fume hood to minimize inhalation risk.[9]

    • Use anti-static tools and weigh boats to prevent dispersal of the powder.[14]

    • When transferring, do so slowly and carefully to avoid creating dust.

    • Keep the container tightly sealed when not in use.[2][12][15][16]

  • Post-Handling Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).

    • Wash hands thoroughly with soap and water after removing gloves.[1][2][13][17]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed plan is critical to mitigating their impact.

Spill Cleanup Protocol (for powdered material)

In the event of a spill, the primary objective is to prevent the powder from becoming airborne.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[11]

  • Secure the Area: Post warning signs to prevent entry.[11] If safe to do so, turn off any ignition sources.

  • Don Enhanced PPE: Before attempting cleanup, don the appropriate PPE, including a respirator, safety goggles, a lab coat, and double nitrile gloves.[11]

  • Contain the Spill: Gently cover the spill with wet absorbent material or pads to dissolve the powder and prevent aerosolization.[11][18]

  • Clean Up:

    • Working from the outside in, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[19][20]

    • Use a plastic scoop to avoid sparks.[20]

  • Decontaminate: Wipe the spill area with a suitable cleaning agent, followed by a thorough rinse with water.[18]

  • Dispose: All cleanup materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste container for proper disposal.[18]

Spill Response Workflow

Spill_Response A Spill Occurs B Alert & Evacuate Immediate Area A->B C Secure Area & Post Warnings B->C D Don Enhanced PPE (Respirator, Goggles, Double Gloves) C->D E Gently cover spill with wet absorbent pads D->E F Collect absorbed material into hazardous waste container E->F G Decontaminate Area F->G H Package & Label all waste for disposal G->H

Caption: Step-by-step emergency response for a powder spill.

First Aid Measures

These first-aid recommendations are based on the expected hazards of similar chemical structures. Always show the Safety Data Sheet (or this guide, in its absence) to medical personnel.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2][3][4] If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation persists, seek medical advice.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do.[1][2][3] Continue rinsing for at least 15 minutes. Immediately seek medical attention.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: As a halogenated organic compound, it must be collected separately from non-halogenated waste streams.[21][22] Mixing waste streams increases disposal costs and complexity.[22][23]

  • Containerization:

    • Collect solid waste (contaminated PPE, spill cleanup materials) in a clearly labeled, sealed polyethylene bag or container.[16][20]

    • Collect liquid waste (solutions containing the compound) in a compatible, sealed, and properly labeled container (e.g., a polyethylene carboy).[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[16][23]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2] Do not dispose of this chemical down the drain.[9][23]

By adhering to this comprehensive guide, you can build a foundation of safety and trust in your laboratory, ensuring that the handling of novel compounds like this compound is conducted with the highest degree of care and scientific integrity.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.